molecular formula C11H12F2OS B14057132 1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one

1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one

Cat. No.: B14057132
M. Wt: 230.28 g/mol
InChI Key: GJKNZNMMXCOUPY-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H12F2OS. This compound is characterized by the presence of a difluoromethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(methylthio)benzaldehyde and difluoromethyl ketone.

    Reaction Conditions: The key steps involve the formation of the difluoromethyl group and its subsequent attachment to the phenyl ring. This is often achieved through a series of reactions including halogenation, nucleophilic substitution, and condensation reactions.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

    Major Products: The major products of these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The pathways affected by this compound can include signal transduction pathways, metabolic pathways, and gene expression regulation.

    Effects: The effects of these interactions can result in changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one and 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one share structural similarities.

    Uniqueness: The presence of the difluoromethyl group at the 5-position and the methylthio group at the 2-position of the phenyl ring distinguishes it from its analogs. This unique arrangement can result in different chemical reactivity and biological activity.

    Comparison: Compared to its analogs, this compound may exhibit distinct properties such as higher stability, different solubility, and unique biological effects.

Properties

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

IUPAC Name

1-[5-(difluoromethyl)-2-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H12F2OS/c1-3-9(14)8-6-7(11(12)13)4-5-10(8)15-2/h4-6,11H,3H2,1-2H3

InChI Key

GJKNZNMMXCOUPY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C(F)F)SC

Origin of Product

United States

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